molecular formula C8H8N2O B12354673 5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one

5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one

Cat. No.: B12354673
M. Wt: 148.16 g/mol
InChI Key: GSAUICASZQVKJP-UHFFFAOYSA-N
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Description

5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridine ring, forming a unique bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) can lead to the formation of the desired heterocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one is unique due to its specific structural features and the resulting biological activities

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,6H,1H3,(H,10,11)

InChI Key

GSAUICASZQVKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C=CN=C2C(=O)N1

Origin of Product

United States

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